

DSPE-PEG1000-YIGSR: A Technical Guide to its Role in Angiogenesis

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Compound of Interest

Compound Name: DSPE-PEG1000-YIGSR

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Abstract

This technical guide provides an in-depth analysis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) conjugated with the YIGSR peptide (**DSPE-PEG1000-YIGSR**) and its multifaceted role in angiogenesis. The YIGSR peptide, a sequence derived from the laminin- β 1 chain, is a well-documented ligand for the 67 kDa laminin receptor (67LR), which is expressed on the surface of endothelial cells. The conjugation of YIGSR to a DSPE-PEG1000 backbone allows for its presentation on liposomal and micellar nanocarriers, creating a platform for targeted drug delivery and influencing endothelial cell behavior. This document synthesizes the available quantitative data, details relevant experimental protocols, and elucidates the signaling pathways involved in YIGSR-mediated angiogenesis. While the precise effects of the **DSPE-PEG1000-YIGSR** conjugate are an active area of research, this guide consolidates current understanding to inform future investigations and therapeutic development.

Introduction: The Components and Their Synergy

DSPE-PEG1000: This phospholipid-polymer conjugate is a cornerstone of drug delivery systems.^[1] Its amphiphilic nature, with a hydrophobic DSPE anchor and a hydrophilic PEG1000 chain, facilitates the formation of stable micelles and liposomes in aqueous environments.^[2] The PEG moiety provides a "stealth" characteristic, reducing opsonization

and prolonging circulation time in vivo.[3] Furthermore, the terminal end of the PEG chain can be functionalized for the attachment of targeting ligands, such as peptides.[2]

YIGSR Peptide: The pentapeptide tyrosine-isoleucine-glycine-serine-arginine (YIGSR) is a biologically active motif from the laminin- β 1 chain.[4] It is recognized by the non-integrin 67 kDa laminin receptor (67LR), which is expressed on various cell types, including endothelial cells.[4] [5] The interaction of YIGSR with 67LR has been shown to modulate cell adhesion, migration, and proliferation, all of which are critical processes in angiogenesis.[6]

DSPE-PEG1000-YIGSR Conjugate: The conjugation of the YIGSR peptide to DSPE-PEG1000 creates a versatile tool for angiogenesis research and therapy. When incorporated into a lipid-based nanoparticle, the DSPE portion anchors the conjugate within the lipid bilayer, while the PEG linker extends the YIGSR peptide into the extracellular space, making it available for receptor binding. This allows for the targeted delivery of therapeutic agents to endothelial cells and has the potential to directly influence the angiogenic process.

The Dichotomous Role of YIGSR in Angiogenesis

The available scientific literature presents a nuanced and sometimes conflicting view of the role of the YIGSR peptide in angiogenesis. The mode of presentation—soluble versus immobilized—appears to be a critical determinant of its biological activity.

- **Pro-Angiogenic Effects of Immobilized YIGSR:** A significant body of evidence suggests that when YIGSR is immobilized on a substrate, it promotes key angiogenic processes. Studies have demonstrated that surfaces functionalized with YIGSR enhance endothelial cell adhesion, spreading, migration, and proliferation.[6]
- **Anti-Angiogenic Effects of Soluble YIGSR:** Conversely, some studies have reported that soluble YIGSR peptide can inhibit angiogenesis. For instance, high concentrations of soluble YIGSR have been shown to inhibit the tube formation of human umbilical vein endothelial cells (HUVECs) on Matrigel. This suggests a competitive inhibition mechanism, where soluble YIGSR blocks the interaction of endothelial cells with laminin in the extracellular matrix.

This dichotomy highlights the importance of the context in which YIGSR is presented to endothelial cells. The **DSPE-PEG1000-YIGSR** conjugate, by presenting YIGSR on the surface

of a nanoparticle, mimics an immobilized state and is therefore hypothesized to primarily exert pro-angiogenic effects.

Quantitative Data on YIGSR-Mediated Endothelial Cell Response

While comprehensive quantitative data specifically for **DSPE-PEG1000-YIGSR**'s impact on angiogenesis is still emerging, studies on YIGSR-functionalized surfaces provide valuable insights.

Parameter	Cell Type	Experimental System	Quantitative Finding
Cell Adhesion	Human Umbilical Vein Endothelial Cells (HUVECs)	YIGSR-functionalized cobalt-chromium surfaces	Approximately 120% increase in the number of attached cells compared to non-functionalized surfaces.
Cell Migration	Human Microvascular Endothelial Cells (MVEC)	YIGSR and RGD co-functionalized PEG hydrogels	25% enhancement in cell migration compared to surfaces with RGD alone.
Cell Viability & Proliferation	Human Umbilical Vein Endothelial Cells (HUVECs)	HUVEC scaffold-free microtissues with soluble YIGSR	1.5 mM YIGSR identified as the optimal concentration for increased cell viability and tissue formation.
Tube Formation	Human Umbilical Vein Endothelial Cells (HUVECs)	Matrigel assay with soluble YIGSR	70-90% inhibition of tube formation at maximal doses.

Signaling Pathways in YIGSR-Mediated Angiogenesis

The interaction of the YIGSR peptide with the 67 kDa laminin receptor on endothelial cells initiates a cascade of intracellular signaling events that collectively promote angiogenesis. While the complete pathway is yet to be fully elucidated, key components have been identified.

YIGSR-67LR Signaling Cascade



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Caption: Proposed signaling pathway for **DSPE-PEG1000-YIGSR** in endothelial cells.

Binding of the YIGSR peptide to the 67LR is the initiating step.[4] This interaction is believed to induce conformational changes in the receptor, leading to the recruitment of cytoskeletal proteins such as α -actinin and vinculin. This reorganization of the cytoskeleton is fundamental for cell adhesion, spreading, and migration.[6]

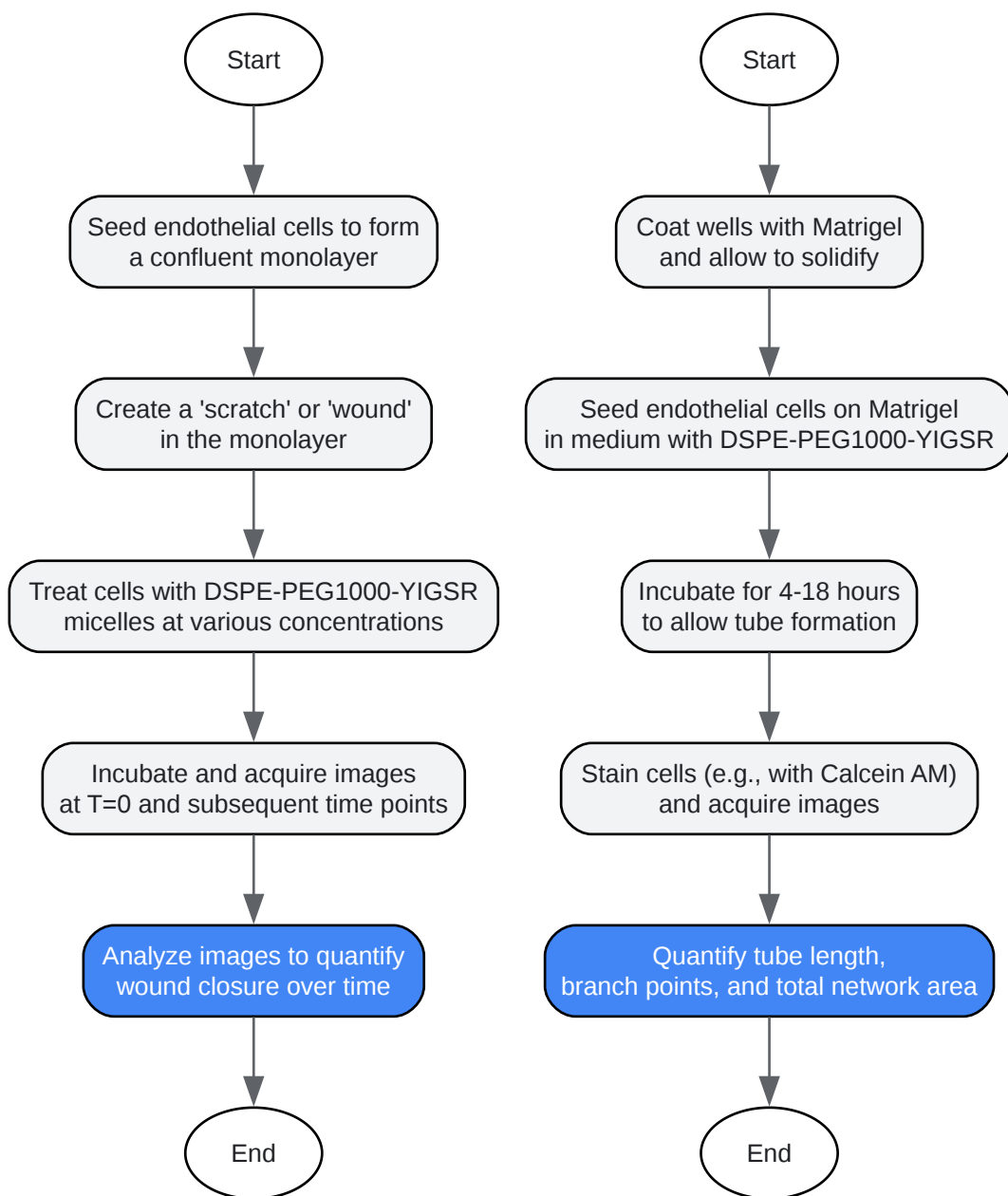
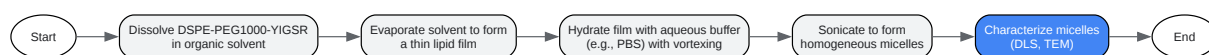
Furthermore, 67LR activation has been linked to the stimulation of endothelial nitric oxide synthase (eNOS), a key regulator of endothelial cell proliferation and survival.[7] Interestingly, some studies suggest that 67LR activation can inhibit the c-Jun N-terminal kinase (JNK) pathway, leading to a downstream reduction in tissue factor expression.[8] While the direct link between JNK inhibition and pro-angiogenic outcomes is complex, it highlights the diverse signaling roles of the 67LR.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the angiogenic potential of **DSPE-PEG1000-YIGSR**.

Preparation of **DSPE-PEG1000-YIGSR** Micelles

This protocol describes the preparation of **DSPE-PEG1000-YIGSR** micelles using the thin-film hydration method.



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